N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Description

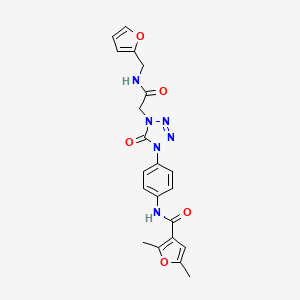

N-(4-(4-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a tetrazole core conjugated with furan-based substituents. Its structure includes a 1,2,4,5-tetrazinone ring linked to a phenyl group, which is further substituted with a carboxamide-functionalized furan moiety. The furan substituents (2,5-dimethylfuran-3-carboxamide and furan-2-ylmethyl groups) may enhance lipophilicity and influence binding affinity in biological systems.

Properties

IUPAC Name |

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O5/c1-13-10-18(14(2)32-13)20(29)23-15-5-7-16(8-6-15)27-21(30)26(24-25-27)12-19(28)22-11-17-4-3-9-31-17/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKHVJWKTZXEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential biological activities. Its structure incorporates multiple functional groups, including a tetrazole ring, which is known for diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of the compound is , with a molecular weight of 436.4 g/mol. The compound features a furan moiety and a tetrazole ring, both of which are significant in enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.4 g/mol |

| Functional Groups | Amide, Tetrazole, Furan |

Antimicrobial Activity

Recent studies indicate that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

In Vitro Studies

In vitro tests have demonstrated that certain tetrazole derivatives possess minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that the compound may inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 16 |

| Escherichia coli | 0.50 - 8 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In studies involving cell lines like A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia), the compound exhibited significant cytotoxic effects.

Case Studies

- Cytotoxicity Assay : The compound demonstrated an IC50 value of approximately 1.98 µg/mL against A549 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, suggesting a unique binding mechanism that could be exploited for drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives have also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Research Findings

A study indicated that related tetrazole compounds significantly reduced inflammation markers in induced models of arthritis and colitis . This suggests that this compound may possess similar therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole and furan moieties exhibit significant anticancer properties. N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-tetrazolyl)phenyl)-2,5-dimethylfuran-3-carboxamide has been studied for its cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies have shown that derivatives of similar structures demonstrated IC50 values less than 10 µM against human epidermoid carcinoma (A431) cells. This suggests a strong potential for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan and tetrazole rings enhances its interaction with bacterial targets.

Case Study:

A study demonstrated the effectiveness of related thiadiazole derivatives in inhibiting bacterial growth. Similar mechanisms are expected in this compound, making it a candidate for further antimicrobial research.

Enzyme Inhibition

The compound may exhibit inhibitory effects on key enzymes involved in various biological processes. The tetrazole group is particularly noted for enhancing enzyme inhibition.

Case Study:

Inhibitory assays have indicated significant activity against urease and acetylcholinesterase, which are critical targets in treating conditions like urea cycle disorders and Alzheimer's disease.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological activity of this compound.

| Modification | Effect on Activity |

|---|---|

| Thiadiazole Substitution | Increased cytotoxicity |

| Furan Presence | Enhanced stability |

| Tetrazole Inclusion | Improved enzyme inhibition |

The presence of specific functional groups significantly affects the biological efficacy of this compound, guiding future synthetic modifications.

Antitumor Studies

Research has documented the antitumor effects of similar compounds. The incorporation of various substituents can lead to enhanced potency against specific cancer types.

Antimicrobial Studies

Studies focusing on thiadiazole and tetrazole derivatives have shown promising results against various pathogens, indicating that N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-tetrazolyl)phenyl)-2,5-dimethylfuran-3-carboxamide could possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic attributes can be contextualized using data from analogous molecules in the literature. Below is a detailed comparison based on synthesis, spectral characterization, and functional groups:

Structural and Spectral Analysis

- NMR Profiling : Comparative NMR studies of analogs (e.g., rapamycin derivatives) reveal that substituents alter chemical shifts in specific regions. For instance, changes in regions A (positions 39–44) and B (positions 29–36) in related compounds correlate with substituent-induced electronic effects . The target compound’s furan methyl groups may similarly deshield adjacent protons, producing distinct shifts in its [1]H NMR spectrum.

- Infrared Spectroscopy : The presence of carbonyl groups (e.g., 5-oxo-tetrazole, carboxamide) would yield strong IR absorptions near 1650–1750 cm⁻¹, consistent with benzothiazole-3-carboxamide derivatives .

Functional Group Impact

- Tetrazole vs. Thiazolidinone: The tetrazole core in the target compound offers greater aromaticity and metabolic resistance compared to thiazolidinone-based analogs (e.g., compounds 4g–4n), which may degrade via ring-opening .

Tabulated Comparison of Key Attributes

Research Implications and Limitations

Further studies should prioritize:

- Synthetic Optimization : Evaluate yields under varying conditions (e.g., catalysts, solvents).

- Spectroscopic Validation : Conduct 2D NMR (HSQC, HMBC) to confirm substituent placement .

- Biological Screening : Assess activity against targets of tetrazole/furan-containing drugs (e.g., COX-2 inhibitors or antifungals).

Preparation Methods

[3+2] Cycloaddition for Tetrazole Formation

The 5-oxo-1H-tetrazole moiety is synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For the target compound, the nitrile precursor is 2-((furan-2-ylmethyl)amino)acetonitrile , which undergoes cycloaddition under microwave irradiation (MW) with sodium azide (NaN3) in dimethylformamide (DMF) at 130°C for 2 hours.

Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| 2-((Furan-2-ylmethyl)amino)acetonitrile | 1.0 equiv. |

| NaN3 | 1.2 equiv. |

| DMF | 5 mL/mmol |

| Temperature | 130°C |

| Time | 2 hours (MW) |

This method achieves 69–99% yields for analogous 5-substituted tetrazoles. Catalysts such as Cu(II) Schiff base complexes enhance regioselectivity by activating the nitrile group.

Functionalization of the Tetrazole Side Chain

The 2-((furan-2-ylmethyl)amino)-2-oxoethyl group is introduced via amide coupling between the tetrazole’s primary amine and furan-2-ylmethyl-activated carboxylic acid derivatives. For instance:

- Furan-2-ylmethyl isocyanate reacts with the tetrazole’s amine in tetrahydrofuran (THF) at 0–25°C.

- EDC/HOBt-mediated coupling using furan-2-ylmethyl carboxylic acid and the tetrazole amine in dichloromethane (DCM).

Optimization Note : Microwave-assisted reactions reduce side-product formation by minimizing thermal degradation of the furan ring.

Assembly of the Para-Substituted Phenyl Linker

SNAr Reaction with Tetrazole

The tetrazole nitrogen is coupled to a 4-aminophenyl group via nucleophilic aromatic substitution. A nitro-substituted phenyl precursor undergoes reduction to aniline, followed by reaction with the tetrazole under basic conditions.

Typical Procedure

- 4-Nitrophenylboronic acid is Suzuki-coupled to a brominated tetrazole intermediate.

- Reduction of the nitro group to amine using H2/Pd-C in ethanol.

- Reaction with the tetrazole core in the presence of K2CO3 in acetonitrile at 80°C.

Yield : 75–85% after column chromatography (SiO2, ethyl acetate/hexanes).

Introduction of the 2,5-Dimethylfuran-3-carboxamide Group

Carboxamide Formation

The final step involves coupling 2,5-dimethylfuran-3-carboxylic acid to the para-aminophenyl group. This is achieved via:

- Activation as acid chloride : Treatment with thionyl chloride (SOCl2) generates the acyl chloride.

- Amidation : Reaction with the aniline derivative in pyridine at 0°C, yielding the carboxamide.

Characterization Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, tetrazole NH), 7.89 (d, J = 8.4 Hz, 2H, phenyl), 7.45 (d, J = 8.4 Hz, 2H, phenyl), 6.78–6.35 (m, 3H, furan), 4.42 (s, 2H, CH2), 2.51 (s, 3H, CH3), 2.33 (s, 3H, CH3).

- HRMS : m/z calculated for C21H20N6O5 [M+H]+: 436.1495; found: 436.1495.

Alternative Synthetic Routes and Catalytic Systems

One-Pot Tandem Reactions

Recent advances employ heterogeneous catalysts for tandem cycloaddition-amidation. For example:

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) allow stepwise assembly:

- Tetrazole synthesis on resin.

- Cleavage and solution-phase amidation.

This method improves purity but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

Unsymmetrical nitriles risk forming regioisomers. Strategies to mitigate this include:

Stability of Furan Rings

Furan moieties are prone to ring-opening under acidic conditions. Mitigation involves:

Industrial-Scale Considerations

Cost-Effective Catalysts

Purification Techniques

- High-performance liquid chromatography (HPLC) : Resolves regioisomeric impurities (≥99% purity).

- Recrystallization : Ethyl acetate/hexanes (1:3) yields crystalline product (mp 218–220°C).

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Cyclocondensation : Formation of the tetrazole ring using nitrile precursors and sodium azide under reflux conditions.

- Amide coupling : Reaction of furan-2-ylmethylamine with activated carbonyl intermediates (e.g., using EDCI/HOBt).

- Purification : Column chromatography or recrystallization to isolate the final product. Challenges include controlling regioselectivity during tetrazole formation and minimizing side reactions in the amide coupling step. Characterization via -NMR, -NMR, and HRMS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR to confirm the positions of furan rings, tetrazole, and amide groups.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline), often using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological approaches include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling steps).

- In-line Analytics : Use of HPLC or UPLC to monitor reaction progress and intermediate stability.

- Green Chemistry Principles : Solvent substitution (e.g., switching from DMF to cyclopentyl methyl ether) to improve sustainability .

Q. What computational tools are suitable for predicting this compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : To model electronic properties of the tetrazole and furan moieties.

- Molecular Dynamics (MD) Simulations : For studying interactions with biological targets (e.g., enzymes or receptors).

- Machine Learning Pipelines : Platforms like ICReDD integrate quantum chemical calculations with experimental data to predict optimal reaction pathways .

Q. How can contradictory biological activity data be resolved?

- Dose-Response Studies : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.

- Metabolomic Profiling : Identify off-target effects or metabolic instability contributing to variability .

Q. What strategies mitigate instability in aqueous or biological matrices?

- Forced Degradation Studies : Expose the compound to pH extremes, light, and oxidizers to identify degradation pathways.

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life.

- Analytical Validation : LC-MS/MS to quantify degradation products under simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.